

# A Technical Guide to the Physical Characteristics of Silver Sulfate Powder

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## Compound of Interest

Compound Name: Silver sulfate

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This document provides a comprehensive overview of the core physical and chemical characteristics of **silver sulfate** ( $\text{Ag}_2\text{SO}_4$ ). It is intended to serve as a technical resource, presenting quantitative data in a structured format and detailing the experimental methodologies used to determine these properties.

## General and Chemical Properties

**Silver sulfate** is an inorganic ionic compound with the chemical formula  $\text{Ag}_2\text{SO}_4$ .<sup>[1][2]</sup> It consists of two silver cations ( $\text{Ag}^+$ ) and one sulfate anion ( $\text{SO}_4^{2-}$ ). At room temperature, it presents as an odorless, white to off-white or colorless crystalline solid or powder.<sup>[3][4][5][6]</sup> A notable characteristic of **silver sulfate** is its sensitivity to light; it slowly darkens upon exposure to light and air, turning gray or black over time.<sup>[2][4][7][8]</sup> Therefore, it should be stored in dark, airtight containers.<sup>[6][8]</sup>

The compound is stable under normal storage conditions but will decompose at very high temperatures.<sup>[4][5]</sup> It is considered a weak oxidizing agent.<sup>[9][10]</sup>

## Quantitative Physical Data

The key physical properties of **silver sulfate** are summarized in the tables below for easy reference and comparison.

Table 1: General Physical Properties of **Silver Sulfate**

Property	Value	Source(s)
<b>Molecular Formula</b>	<b>Ag<sub>2</sub>SO<sub>4</sub></b>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	311.80 g/mol	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[9]</a>
Density	5.45 g/cm <sup>3</sup> (at 20-25 °C)	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[9]</a>
	4.84 g/cm <sup>3</sup> (at 660 °C)	<a href="#">[4]</a>
Melting Point	652 - 660 °C (1206 - 1220 °F)	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Boiling Point	1085 °C (1985 °F) (with decomposition)	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Solubility Product (Ksp)	1.2 x 10 <sup>-5</sup>	<a href="#">[1]</a> <a href="#">[4]</a>

| Refractive Index (nD) | n<sub>α</sub> = 1.756; n<sub>β</sub> = 1.775; n<sub>γ</sub> = 1.782 |[\[4\]](#) |

Table 2: Solubility of **Silver Sulfate** in Water at Various Temperatures

Temperature	Solubility (g / 100 mL)	Source(s)
<b>0 °C</b>	<b>0.57</b>	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a>
10 °C	0.69	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a>
20 °C	0.74	<a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>
25 °C	0.83	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
40 °C	0.96	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a>

| 100 °C | 1.33 |[\[1\]](#)[\[4\]](#)[\[7\]](#) |

**Silver sulfate** is generally described as sparingly or minimally soluble in water.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[14\]](#) Its solubility increases with temperature.[\[14\]](#)[\[15\]](#) It is insoluble in ethanol but dissolves in aqueous acids (like nitric and concentrated sulfuric acid), ammonia solutions, and other solvents such as acetone, ether, acetates, and amides.[\[1\]](#)[\[4\]](#)[\[6\]](#)[\[8\]](#)[\[10\]](#)

## Crystallography and Structure

**Silver sulfate** typically crystallizes in an orthorhombic system.<sup>[4][16]</sup> It is isostructural with anhydrous sodium sulfate.<sup>[1]</sup> At elevated temperatures, between approximately 415 °C and 425 °C, it undergoes a phase transition from the low-temperature orthorhombic phase to a high-temperature hexagonal phase.<sup>[17]</sup>

## Experimental Protocols

The determination of the physical characteristics of a compound like **silver sulfate** relies on precise and standardized experimental methods. The following sections detail the protocols for key analyses.

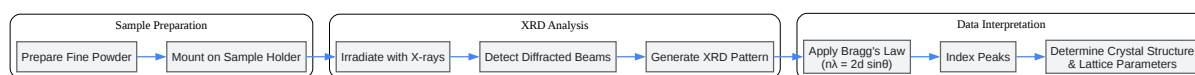
### Crystal Structure Determination via X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. The protocol involves irradiating a sample with X-rays and measuring the angles and intensities of the diffracted beams.

Methodology:

- **Sample Preparation:** A fine powder of **silver sulfate** is prepared to ensure random orientation of the crystallites. The powder is then packed into a sample holder.
- **Instrumentation:** A powder diffractometer is used. The instrument consists of an X-ray source (commonly a Cu K $\alpha$  radiation source), the sample holder, and an X-ray detector.<sup>[18]</sup>
- **Data Collection:** The sample is irradiated with a monochromatic X-ray beam at a specific angle ( $\theta$ ). The detector, positioned at an angle of  $2\theta$ , rotates around the sample to collect the diffracted X-rays. The intensity of the diffracted beams is recorded as a function of the  $2\theta$  angle.<sup>[18]</sup>
- **Data Analysis:** The resulting XRD pattern shows peaks at specific  $2\theta$  angles, which correspond to the crystallographic planes of the **silver sulfate** structure.

- Bragg's Law ( $n\lambda = 2d \sin\theta$ ) is applied to calculate the interplanar spacing ( $d$ ) for each diffraction peak.[18]
- By indexing these peaks, the unit cell parameters ( $a$ ,  $b$ ,  $c$ ,  $\alpha$ ,  $\beta$ ,  $\gamma$ ) and the crystal system (e.g., orthorhombic) can be determined.[17]



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Diagram 1: Workflow for Crystal Structure Analysis by XRD.

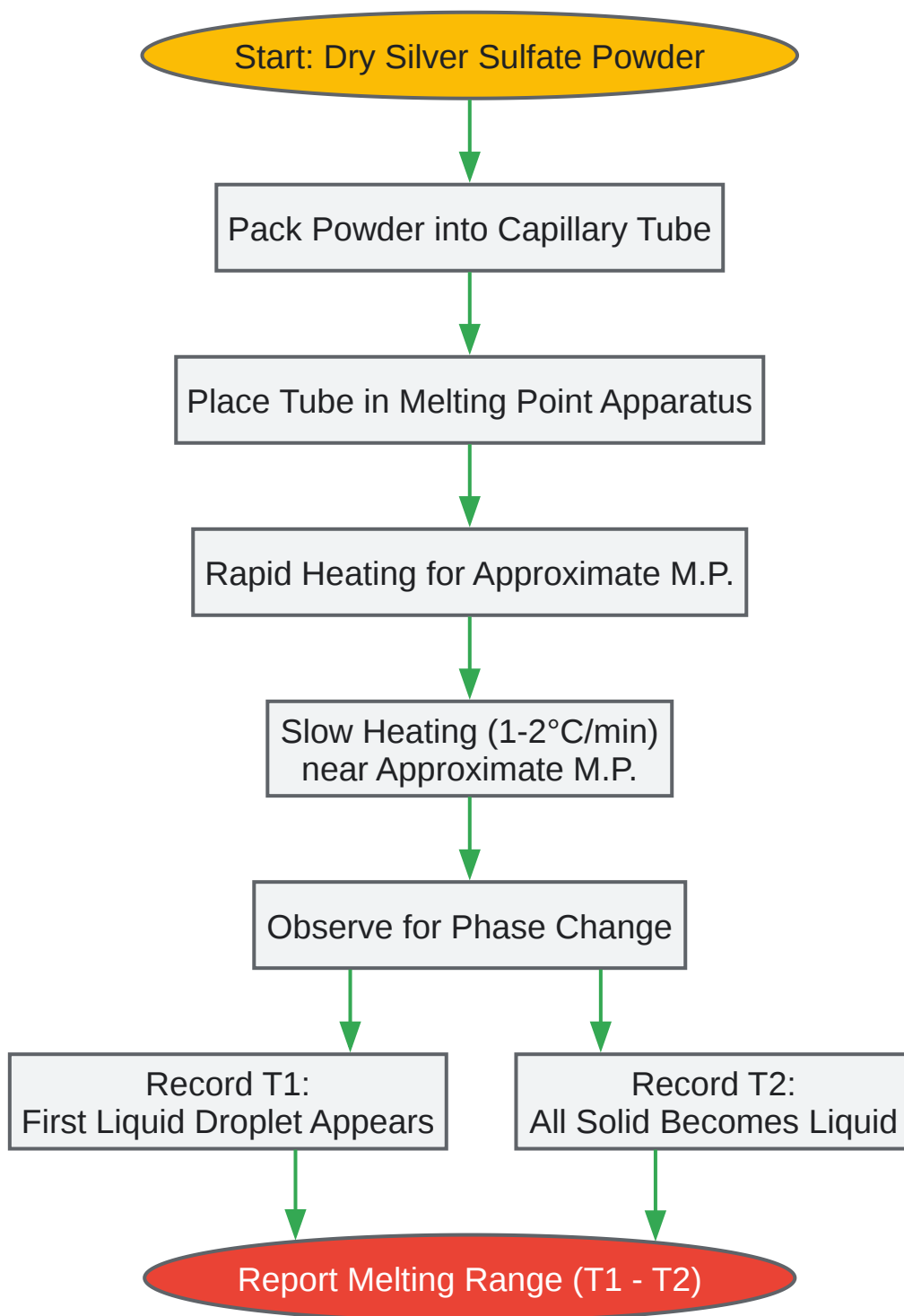
## Melting Point Determination via the Capillary Method

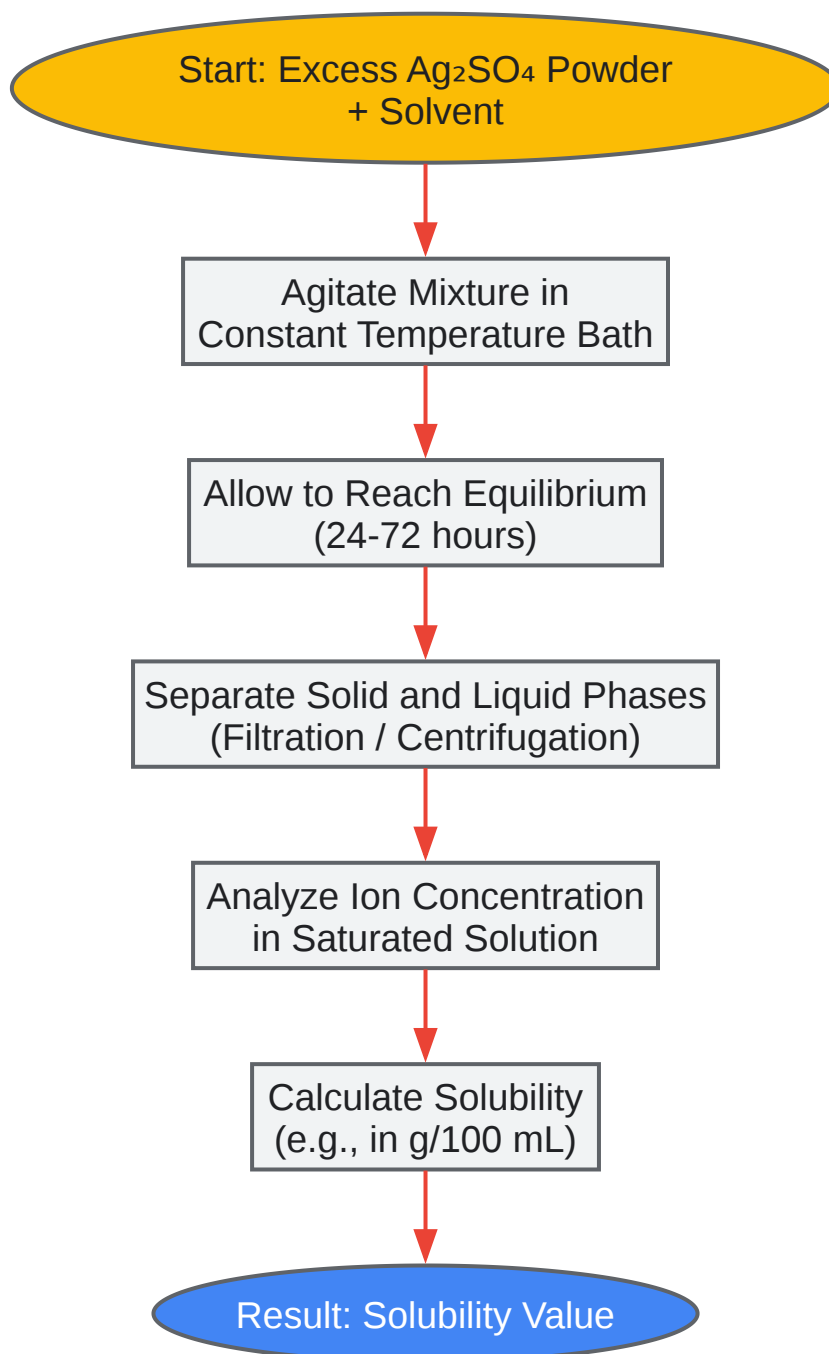
The capillary method is a standard and widely used technique for determining the melting point of a solid crystalline substance.[19][20]

### Methodology:

- Sample Preparation: A small amount of dry, powdered **silver sulfate** is packed into a thin-walled glass capillary tube (sealed at one end) to a height of about 2-3 mm.[19][21][22]
- Apparatus Setup: The capillary tube is placed in a heating block or oil bath of a melting point apparatus (e.g., a Mel-Temp or Thiele tube) adjacent to a calibrated thermometer.[19][23]
- Heating and Observation:
  - The sample is heated rapidly at first to determine an approximate melting temperature.[19][23]
  - A second, fresh sample is then heated slowly (a rate of 1-2 °C per minute is typical) as the temperature approaches the approximate melting point.[19][22]
  - The sample is observed through a magnifying lens.[21]

- Recording the Melting Range: Two temperatures are recorded:
  - T<sub>1</sub>: The temperature at which the first drop of liquid appears (collapse point).
  - T<sub>2</sub>: The temperature at which the entire solid has turned into a clear liquid (clear point).
  - The melting point is reported as the range T<sub>1</sub> - T<sub>2</sub>. A narrow range (0.5-2 °C) typically indicates a pure substance.[\[19\]](#)[\[21\]](#)[\[23\]](#)





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